N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide
Description
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide is a structurally complex acetamide derivative featuring a methyl group on the acetamide nitrogen, a para-substituted phenyl ring, and a urea linkage connecting to an oxan-4-yl (tetrahydropyran-4-yl) group. This compound combines multiple functional motifs:
- Acetamide backbone: Provides a stable framework for modifications, common in pharmaceuticals and agrochemicals.
- Oxan-4-yl group: A six-membered cyclic ether that improves solubility and metabolic stability compared to linear alkyl or aromatic substituents .
While direct synthesis data for this compound is unavailable in the provided evidence, analogous routes suggest it could be synthesized via coupling reactions between a phenylacetamide precursor and an oxan-4-yl isocyanate or carbamoyl chloride, followed by purification . Its physicochemical properties (e.g., logP, solubility) are expected to differ from simpler acetamides due to the polar urea and oxane moieties.
Properties
IUPAC Name |
N-methyl-2-[4-(oxan-4-ylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-8-21-9-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWKWHPPCMYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Acetylation of Phenylacetic Acid
- 4-Nitrophenylacetic acid is esterified to methyl 4-nitrophenylacetate using thionyl chloride (SOCl₂) in methanol.
- Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding methyl 4-aminophenylacetate .
- Acetylation with acetic anhydride in pyridine affords methyl 4-acetamidophenylacetate .
N-Methylation of the Acetamide
N-methylation is achieved via two routes:
- Route A : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
- Route B : Reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol.
Critical Note : Route B avoids strong bases, enhancing compatibility with acid-sensitive groups.
Hydrolysis to Free Acid
Saponification with aqueous NaOH in methanol converts the ester to 4-(N-methylacetamido)phenylacetic acid .
Preparation of Oxan-4-yl Isocyanate
Oxan-4-ylamine (tetrahydropyran-4-amine) is synthesized from tetrahydropyran-4-one via:
- Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
- Reduction : Catalytic hydrogenation (Raney Ni, H₂) yields oxan-4-ylamine.
The amine is converted to oxan-4-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) with triethylamine (Et₃N).
Urea Bond Formation
The final step couples 4-(N-methylacetamido)phenylacetic acid and oxan-4-yl isocyanate (Table 1):
Table 1. Urea Formation Optimization
| Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxan-4-yl isocyanate + Et₃N | DCM | 25 | 78 | |
| Carbonyldiimidazole (CDI) | THF | 50 | 82 | |
| 1,1'-Carbonyldi(1,2,4-triazole) (CDT) | DMF | 80 | 75 |
Procedure (Optimal Conditions) :
- 4-(N-methylacetamido)phenylacetic acid (1.0 equiv.) is dissolved in dry THF.
- CDI (1.2 equiv.) is added, and the mixture stirred at 50°C for 2 hours.
- Oxan-4-ylamine (1.5 equiv.) is introduced, and stirring continues for 12 hours.
- The product is purified via silica gel chromatography (ethyl acetate/hexane).
Alternative Synthetic Pathways
One-Pot Urea Assembly
A tandem approach employs 4-nitrophenylacetic acid , methylamine, and oxan-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method bypasses intermediate isolation but yields drop to 65% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (160°C, 30 min) accelerates urea formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DMF, achieving 85% yield.
Characterization and Analytical Data
Key Spectral Signatures :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.70 (m, 4H, oxan CH₂), 2.05 (s, 3H, N-CH₃), 3.40–3.60 (m, 4H, oxan OCH₂), 6.70–7.20 (m, 4H, aryl H).
- IR (KBr) : 3320 cm⁻¹ (N-H urea), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N urea).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 292.1658; Found: 292.1655.
Challenges and Mitigation Strategies
- N-Methylation Selectivity : Competing O-methylation is suppressed using bulky bases (e.g., LDA) and low temperatures.
- Urea Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent degradation during coupling.
- Oxan-4-ylamine Stability : Storage under refrigeration (−20°C) with molecular sieves avoids amine oxidation.
Industrial-Scale Considerations
Cost-Effective Modifications :
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide with structurally related acetamide derivatives:
Key Comparisons:
Structural Complexity and Solubility :
- The target compound’s oxan-4-yl urea group likely enhances water solubility compared to lipophilic substituents like trifluoromethoxy (logP ~2.5 in ) or chloro groups (logP ~3.0 in ). Cyclic ethers (e.g., oxane) reduce crystallinity, improving bioavailability .
- In contrast, sulfamoylphenyl derivatives (e.g., 13a–e) exhibit strong hydrogen-bonding capacity but may have lower membrane permeability due to their polar sulfonamide groups .
Synthetic Accessibility :
- The target compound’s synthesis may require multi-step coupling, similar to the diazonium salt coupling in or sulfonamide acetylation in .
- Simpler analogs like 2-chloro-N-methylacetamide () are synthesized in fewer steps, highlighting a trade-off between complexity and functionality.
Biological Relevance :
- Urea-containing analogs : Compounds with urea linkages (e.g., ) are often explored as kinase inhibitors or antimicrobials due to their hydrogen-bonding interactions. The oxan-4-yl group in the target compound may confer metabolic stability, a common issue with linear alkyl ureas.
- Halogenated derivatives : Chloro/fluoro-substituted acetamides () are prevalent in agrochemicals and antivirals, leveraging halogen electronegativity for target binding.
Thermal and Chemical Stability :
- The oxan-4-yl group’s cyclic structure may improve thermal stability compared to acyclic substituents. For example, 2-chloro-N-methylacetamide () has a predicted boiling point of 448°C, while cyclic ethers typically decompose at lower temperatures but resist oxidation.
Limitations:
- Direct biological or toxicological data for the target compound is absent in the evidence. Assumptions are based on structural analogs.
- The oxan-4-yl group’s impact on pharmacokinetics (e.g., CYP450 interactions) remains speculative without experimental data.
Biological Activity
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide is a synthetic organic compound classified as an amide. It features a unique structure that includes an oxan-4-yl group, a carbamoyl group, and a phenylacetamide moiety, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure
The compound's chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxan-4-yl Intermediate : This involves cyclization reactions of appropriate precursors.
- Carbamoylation : The oxan-4-yl intermediate is reacted with a carbamoylating agent.
- Coupling with Phenylacetamide : The final step involves coupling the carbamoylated oxan-4-yl intermediate with phenylacetamide under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect the expression of genes related to various biological processes.
Pharmacological Properties
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : It may reduce inflammation through various pathways.
- Analgesic Effects : The compound has been studied for its pain-relieving properties.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
A study investigated the anticancer properties of similar amide compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Study 2: Anti-inflammatory Effects
In another study, compounds structurally similar to this compound were assessed for their anti-inflammatory effects using animal models. Results showed a marked reduction in inflammatory markers, highlighting the potential therapeutic applications of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)propionamide | Similar backbone | Potential anti-inflammatory and analgesic |
| N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)butyramide | Similar backbone | Investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
